3-iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide
Description
3-Iodo-4-methoxy-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide is a Schiff base derivative characterized by a benzohydrazide core substituted with a methoxy group at the para-position, an iodine atom at the meta-position, and a pyrrole-derived hydrazone moiety. This compound belongs to a broader class of acylhydrazones, which are widely studied for their biological activities, including antimicrobial, antileishmanial, and anticancer properties .
Properties
Molecular Formula |
C13H12IN3O2 |
|---|---|
Molecular Weight |
369.16 g/mol |
IUPAC Name |
3-iodo-4-methoxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H12IN3O2/c1-19-12-5-4-9(7-11(12)14)13(18)17-16-8-10-3-2-6-15-10/h2-8,15H,1H3,(H,17,18)/b16-8+ |
InChI Key |
NWDCUDZXJQMVIW-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CN2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CN2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the condensation of 3-iodo-4-methoxybenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the condensation reaction, and the purification of the final product.
Chemical Reactions Analysis
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized hydrazides, while substitution reactions can produce a variety of substituted benzohydrazides .
Scientific Research Applications
3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The pyrrole moiety and the hydrazide group are likely involved in binding to the target molecules, influencing their function and triggering downstream effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Halogen Substituents
- Iodo vs. Chloro/Methoxy : The target compound’s 3-iodo substituent distinguishes it from analogs like (E)-4-chloro-N’-((1-(2-((2-oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide (IC50: 21.5 µM) and (E)-4-methoxy analog (IC50: 24.2 µM) reported in anti-leishmanial assays . The iodine atom’s larger size and polarizability may enhance membrane permeability compared to smaller halogens (Cl) or methoxy groups.
- Positional Isomerism : In 2-hydroxy-5-iodo-N’-(1-arylethylidene)benzohydrazide, the iodine at position 5 results in distinct electronic effects compared to the target compound’s meta-iodo substitution. This positional difference can alter dipole moments and hydrogen-bonding capabilities .
Methoxy Group Placement
The para-methoxy group in the target compound is a common feature in benzohydrazides, as seen in 4-methoxy-N′-[(E)-2-pyridinylmethylene]benzohydrazide . This group enhances solubility via hydrogen bonding and may stabilize the hydrazone E-configuration, as confirmed by NMR data in related compounds .
Antimicrobial Activity
- The target compound’s pyrrole moiety may engage in π-π stacking with microbial enzyme active sites, similar to 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, which showed corrosion inhibition and antimicrobial effects .
- Derivatives with electron-withdrawing groups (e.g., 4-SO2CH3, 4-CF3) exhibit enhanced antibacterial activity (ZOI: 19–25 mm) . The iodine atom’s electron-withdrawing nature may similarly potentiate activity, though direct data for the target compound are pending.
Anti-Leishmanial Activity
Compared to 4-chloro and 4-methoxy analogs (IC50: 21.5–24.2 µM), the iodine substituent in the target compound could improve efficacy by increasing lipophilicity and target affinity, though this requires experimental validation .
Yield and Efficiency
- The non-iodinated analog (E)-4-methoxy-N’-(1H-pyrrol-2-ylmethylene)-benzohydrazide was synthesized in 82% yield via conventional condensation .
- Iodo-substituted analogs like 2-hydroxy-5-iodo-N’-(1-arylethylidene)benzohydrazide achieved >90% yield using deep eutectic solvents (DES), highlighting the advantage of green chemistry approaches over traditional volatile solvents .
Crystallography and Solvation
Schiff bases such as 3-methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide form methanol solvates with intermolecular Br···O interactions . The target compound’s iodine may participate in halogen bonding, influencing crystal packing and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
